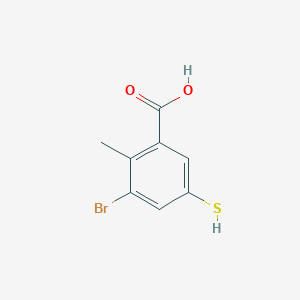

3-Bromo-5-mercapto-2-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrO2S |

|---|---|

Molecular Weight |

247.11 g/mol |

IUPAC Name |

3-bromo-2-methyl-5-sulfanylbenzoic acid |

InChI |

InChI=1S/C8H7BrO2S/c1-4-6(8(10)11)2-5(12)3-7(4)9/h2-3,12H,1H3,(H,10,11) |

InChI Key |

VBZNOJIWBSEJJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Br)S)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 5 Mercapto 2 Methylbenzoic Acid

Chemo- and Regioselective Synthesis Approaches to 3-Bromo-5-mercapto-2-methylbenzoic Acid

The synthesis of a molecule with three distinct functional groups—bromo, mercapto, and methyl—on a benzoic acid core presents a significant challenge in controlling the position of each substituent. The electronic properties of the existing groups on the aromatic ring dictate the position of incoming groups, necessitating a strategic and regioselective approach.

Bromination Strategies for Substituted Benzoic Acids

The introduction of a bromine atom onto a substituted benzoic acid ring is a critical step, governed by the directing effects of the substituents already present. In the case of a 2-methylbenzoic acid precursor, the methyl group (-CH₃) is an ortho-, para-director, while the carboxylic acid group (-COOH) is a meta-director. wikipedia.org This creates a challenge in achieving the desired 5-bromo substitution (meta to the carboxyl group and para to the methyl group).

Direct bromination of 2-methylbenzoic acid often leads to a mixture of isomers. For instance, reacting 2-methylbenzoic acid with bromine in concentrated sulfuric acid can produce a mixture of 5-bromo-2-methylbenzoic acid and 3-bromo-2-methylbenzoic acid. chemicalbook.com The use of milder brominating agents, such as 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (DBDMH) in sulfuric acid, has been shown to yield the 5-bromo isomer with high purity after recrystallization. chemicalbook.com

Advanced catalytic methods offer alternative regioselectivity. For example, Palladium(II)-catalyzed C–H bromination, using reagents like N-bromophthalimide (NBP), has been developed for the meta-bromination of certain aniline (B41778) and benzoic acid derivatives. rsc.org Such methods could potentially be adapted to selectively introduce bromine at the C5 position, overcoming the competing directing effects of the methyl and carboxyl groups.

| Reagent(s) | Conditions | Primary Product | Reported Yield | Key Observation |

|---|---|---|---|---|

| Bromine (Br₂) / H₂SO₄ | Room temperature, 20 hrs | Mixture of 5-Bromo and 3-Bromo isomers (62:38) | 97% (crude mixture) | Demonstrates competing directing effects. chemicalbook.com |

| 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione / H₂SO₄ | Room temperature, 5 hrs | 5-Bromo-2-methylbenzoic acid | 88% | Offers good yield for the desired 5-bromo isomer. chemicalbook.com |

| N-Bromophthalimide (NBP) / Pd(OAc)₂ | Acidic additives | meta-Brominated product | N/A for this specific substrate | A potential catalytic route for enhanced meta-selectivity. rsc.org |

Thiolation Routes and Mercapto Group Introduction

Introducing the mercapto (-SH) group onto the brominated benzoic acid intermediate is the subsequent key transformation. Several synthetic routes are available for this thiolation step.

One common and well-established method involves the diazotization of an amino group, followed by reaction with a sulfur nucleophile. This would require the initial precursor to be 3-amino-5-bromo-2-methylbenzoic acid. The amino group can be converted into a diazonium salt using sodium nitrite (B80452) and a strong acid. The subsequent treatment of this diazonium salt with a reagent like sodium hydrosulfide (B80085) (NaSH) or potassium ethyl xanthate introduces the mercapto group.

Another approach is the nucleophilic aromatic substitution of a halogen. For instance, a bromo-substituted benzoic acid can be reacted with thiourea, followed by hydrolysis, to yield the corresponding thiol. More contemporary methods involve the thiolation of aryne intermediates. Arynes, generated from precursors like o-silylaryl triflates, can react with sulfur surrogates such as potassium xanthate to form an aryl xanthate, which can then be hydrolyzed to the thiol. acs.org This approach allows for the synthesis of highly functionalized thiols. acs.org

Methyl Group Functionalization in Benzoic Acid Synthesis

In the context of synthesizing this compound, the methyl group is typically part of the starting material (e.g., 2-methylbenzoic acid) rather than being introduced via functionalization. Its primary role is strategic, influencing the regiochemical outcome of subsequent electrophilic aromatic substitution reactions, particularly bromination.

The interplay between the ortho-, para-directing methyl group and the meta-directing carboxyl group is a central theme in the synthesis. As noted, the bromination of 2-methylbenzoic acid results in substitution at positions activated by the methyl group (C3 and C5), which are also meta to the carboxyl group. chemicalbook.com Understanding and controlling this interplay is crucial for selectively forming the 5-bromo isomer, which is the necessary precursor for the target molecule. While direct functionalization of the methyl group (e.g., via free-radical bromination to form a bromomethyl group) is a known reaction, it is not a productive step in the primary pathway to the target compound. google.com

Multistep Synthesis Pathways and Yield Optimization

A hypothetical pathway could be:

Bromination : Start with 2-methylbenzoic acid and perform a regioselective bromination to obtain 5-bromo-2-methylbenzoic acid. chemicalbook.com

Nitration : Introduce a nitro group at the 3-position. The existing substituents (bromo and methyl) would direct the incoming nitro group.

Reduction : Reduce the nitro group to an amine, yielding 3-amino-5-bromo-2-methylbenzoic acid.

Sandmeyer-type Thiolation : Convert the amine to a diazonium salt and subsequently react it with a sulfur source to install the mercapto group at the 3-position.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com For the synthesis of this compound, several green strategies could be employed.

Safer Solvents and Reaction Conditions : Traditional brominations often use corrosive concentrated sulfuric acid. Exploring solvent-free reactions or using greener solvents like water or ionic liquids could present a more sustainable alternative. mdpi.comijisrt.com

Catalyst Use : Employing recyclable catalysts instead of stoichiometric reagents improves atom economy. For example, developing a heterogeneous catalyst for the bromination or thiolation steps would simplify product purification and allow for catalyst reuse. researchgate.net

Alternative Energy Sources : Microwave or ultrasound-assisted synthesis can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. mdpi.comrasayanjournal.co.in

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves avoiding the use of protecting groups and choosing reactions that generate minimal byproducts. nih.gov For instance, a direct C-H functionalization approach for thiolation would be more atom-economical than the multi-step Sandmeyer sequence. rsc.org

Catalytic Systems and Reaction Conditions for Enhanced Synthesis

The choice of catalyst and reaction conditions is pivotal for achieving high yield and selectivity. Modern organic synthesis increasingly relies on sophisticated catalytic systems to mediate challenging transformations.

For the bromination step, while traditional methods use strong acids as a medium, transition-metal catalysis offers a pathway to direct C-H functionalization with potentially different regioselectivity. Ruthenium and Palladium catalysts have been shown to effectively catalyze the ortho- or meta-C-H halogenation of benzoic acid derivatives, providing a powerful tool for controlling isomer distribution. rsc.orgnih.gov

For the thiolation step, particularly if proceeding through a C-S coupling reaction with 3,5-dibromo-2-methylbenzoic acid, catalysts are essential. Palladium or copper-catalyzed cross-coupling reactions are standard methods for forming carbon-sulfur bonds, though they often require specific ligands and carefully controlled conditions to be effective.

| Transformation | Catalytic System | Reagents/Conditions | Potential Advantage |

|---|---|---|---|

| C-H Bromination | Pd(OAc)₂ | N-Bromophthalimide (NBP), acid additive | Potential for high meta-selectivity. rsc.org |

| C-H Arylation | [(p-cym)RuCl₂]₂ / PEt₃·HBF₄ | Aryl bromides, K₂CO₃, NMP | Direct ortho-functionalization of benzoic acids. nih.gov |

| Thiolation (via Aryne) | N/A (uses stoichiometric promoter) | o-Silylaryl triflate, KF, 18-crown-6, potassium xanthate | Access to highly functionalized thiols under mild conditions. acs.org |

| C-S Coupling | Pd or Cu catalysts | Aryl halide, thiol, base, specific ligands | Direct formation of carbon-sulfur bonds. |

Reactivity Profiles and Derivatization Studies of 3 Bromo 5 Mercapto 2 Methylbenzoic Acid

Chemical Transformations Involving the Carboxylic Acid Moiety

Esterification and Amidation Reactions

No published studies on the esterification or amidation reactions of 3-Bromo-5-mercapto-2-methylbenzoic acid were found.

Acid Halide Formation and Subsequent Reactions

There is no available literature describing the formation of acid halides from this compound or any subsequent reactions.

Hydrazide and Thiocarbohydrazide (B147625) Derivatives

No research has been published on the synthesis of hydrazide or thiocarbohydrazide derivatives from this compound.

Reactions at the Bromine Atom: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

Palladium-Catalyzed Coupling Reactions

There are no documented examples of palladium-catalyzed coupling reactions involving this compound in the scientific literature.

Nucleophilic Displacement of Bromine

No studies concerning the nucleophilic displacement of the bromine atom on this compound have been reported.

Thiol-Mediated Reactions and Sulfur Chemistry

The thiol (-SH) group is a dominant center of reactivity in this compound, susceptible to a range of transformations that are fundamental to sulfur chemistry.

Oxidation Reactions of the Thiol Group

The oxidation state of the sulfur atom in the thiol group can be readily altered by various oxidizing agents. The nature of the product is highly dependent on the strength of the oxidant used. Weaker oxidants typically lead to the formation of disulfides, while stronger oxidizing agents can yield sulfonic acids.

For instance, mild oxidizing agents such as hydrogen peroxide (H₂O₂), iodine (I₂), or air are expected to facilitate the dimerization of this compound to form the corresponding disulfide, 3,3'-Disulfanediylbis(5-bromo-2-methylbenzoic acid). Conversely, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) would likely oxidize the thiol group completely to a sulfonic acid (-SO₃H), affording 3-Bromo-2-methyl-5-sulfobenzoic acid.

Table 1: Expected Products from Oxidation of the Thiol Group

| Oxidizing Agent | Expected Product |

|---|---|

| Hydrogen Peroxide (H₂O₂) | 3,3'-Disulfanediylbis(5-bromo-2-methylbenzoic acid) |

| Iodine (I₂) | 3,3'-Disulfanediylbis(5-bromo-2-methylbenzoic acid) |

| Potassium Permanganate (KMnO₄) | 3-Bromo-2-methyl-5-sulfobenzoic acid |

| Nitric Acid (HNO₃) | 3-Bromo-2-methyl-5-sulfobenzoic acid |

Thioether and Disulfide Formation

The nucleophilic nature of the thiol group allows for the formation of thioethers and unsymmetrical disulfides. Thioether synthesis can be achieved via Williamson ether synthesis-like reactions, where the thiol is deprotonated with a base to form a thiolate anion, which then acts as a nucleophile to attack an alkyl halide.

The formation of unsymmetrical disulfides can be accomplished through thiol-disulfide exchange reactions. In this process, this compound would react with an existing disulfide, leading to a new disulfide bond. The ease of thiol oxidation increases from tertiary to primary alkyl groups attached to the sulfur.

Cyclization Reactions Involving the Mercapto Group for Heterocycle Synthesis

The presence of the mercapto and carboxylic acid groups on the same aromatic ring allows for intramolecular cyclization reactions to form sulfur-containing heterocycles. For example, under acidic conditions, the thiol group could potentially react with the carboxylic acid to form a thiono-lactone ring system.

Furthermore, the reactivity of the thiol group can be harnessed in concert with other reagents to construct more complex heterocyclic frameworks. Brønsted acid-catalyzed reactions of similar ortho-mercaptobenzyl alcohols have been shown to yield benzoxathiepine scaffolds. While the substitution pattern is different in this compound, analogous cyclization strategies involving the thiol and another functional group introduced via derivatization of the methyl or carboxylic acid group could be envisioned.

Reactivity of the Methyl Group: Side Chain Functionalization

The methyl group attached to the aromatic ring, while generally less reactive than the thiol group, can undergo functionalization, primarily through free-radical halogenation. Under UV light or in the presence of a radical initiator, the methyl group can be brominated to yield 3-Bromo-5-mercapto-2-(bromomethyl)benzoic acid. This benzylic bromide is a versatile intermediate that can be further converted into a variety of other functional groups.

For example, the bromomethyl derivative can undergo nucleophilic substitution reactions with a range of nucleophiles, such as cyanide to form a nitrile, or with alkoxides to form ethers. It can also be oxidized to an aldehyde or a carboxylic acid, providing further handles for derivatization.

Table 2: Potential Derivatizations of the Brominated Methyl Group

| Reagent | Product Functional Group |

|---|---|

| KCN | Nitrile (-CH₂CN) |

| NaOR' | Ether (-CH₂OR') |

| H₂O | Alcohol (-CH₂OH) |

| Mild Oxidant (e.g., PCC) | Aldehyde (-CHO) |

| Strong Oxidant (e.g., KMnO₄) | Carboxylic Acid (-COOH) |

Combinatorial Derivatization Strategies

The multiple reactive sites on this compound make it an excellent scaffold for combinatorial chemistry. A systematic approach to derivatization can generate a large library of compounds with diverse functionalities.

A potential combinatorial strategy could involve a three-step sequence:

Thiol Modification: The thiol group can be alkylated to form a series of thioethers with varying alkyl or aryl substituents.

Carboxylic Acid Esterification: The carboxylic acid can be converted to a range of esters using different alcohols.

Methyl Group Functionalization: The methyl group can be brominated and subsequently reacted with a library of nucleophiles.

By systematically varying the reagents in each step, a vast number of unique derivatives can be synthesized. For example, reacting the initial scaffold with 10 different alkyl halides, followed by esterification with 10 different alcohols, and finally reacting the brominated methyl group with 10 different nucleophiles could theoretically generate 1000 distinct compounds. This approach allows for the rapid exploration of the chemical space around the this compound core structure.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 Bromo 5 Mercapto 2 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-Bromo-5-mercapto-2-methylbenzoic acid, both ¹H NMR and ¹³C NMR would be essential.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The expected spectrum of this compound would show distinct signals for the aromatic protons, the methyl protons, the carboxylic acid proton, and the mercapto proton. The chemical shifts (δ) and coupling constants (J) would be indicative of the substitution pattern on the benzoic acid ring.

¹³C NMR spectroscopy would reveal the number of chemically non-equivalent carbon atoms in the molecule. The spectrum would show characteristic signals for the carboxylic carbon, the aromatic carbons (both protonated and quaternary), and the methyl carbon. The chemical shifts would be influenced by the presence of the bromine, mercapto, and methyl substituents.

Currently, there is no published ¹H or ¹³C NMR data specifically for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which would in turn confirm its elemental formula (C₈H₇BrO₂S). The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The analysis of the fragmentation pattern would provide valuable structural information. Expected fragments might arise from the loss of the carboxylic acid group, the mercapto group, or the methyl group.

Specific mass spectrometry data for this compound has not been reported in the available scientific literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch of the carboxylic acid, the S-H stretch of the mercapto group, C-H stretches of the aromatic ring and methyl group, and C=C stretches of the aromatic ring. The substitution pattern on the benzene (B151609) ring would also influence the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The S-H stretch is often more prominent in Raman spectra than in IR. The aromatic ring vibrations would also give rise to characteristic Raman signals.

No experimental IR or Raman spectra for this compound are currently available.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound in a suitable solvent would be expected to show absorption bands corresponding to the π → π* transitions of the substituted benzene ring. The position and intensity of these absorption maxima (λmax) would be influenced by the various substituents on the ring.

Specific UV-Vis absorption data for this compound is not documented in the literature.

Chromatographic Separation Techniques

Chromatographic techniques are crucial for the purification and analysis of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) would be a primary method for assessing its purity. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would likely be effective. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC) could also be employed, likely after derivatization of the carboxylic acid and mercapto groups to increase volatility and thermal stability.

There is no published chromatographic data specifically for the separation and analysis of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. For this compound (C₈H₇BrO₂S), the theoretical elemental composition would be:

Carbon: 36.52%

Hydrogen: 2.68%

Bromine: 30.37%

Oxygen: 12.16%

Sulfur: 12.20%

Experimental elemental analysis would be used to confirm the empirical formula of a synthesized sample of the compound. No experimental elemental analysis data for this specific compound has been found.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a powerful technique that allows for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound itself has been reported, this technique would be invaluable for characterizing its crystalline derivatives.

Currently, there are no published X-ray crystallographic studies on derivatives of this compound.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Mercapto 2 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For 3-Bromo-5-mercapto-2-methylbenzoic acid, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and compute various electronic properties.

Key parameters derived from these calculations would include the distribution of electron density, molecular orbital energies, and the electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial indicators of chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species. The presence of electron-withdrawing groups (bromo and carboxylic acid) and potentially electron-donating groups (methyl and mercapto) would create a complex electronic environment, making these calculations essential for predicting sites susceptible to electrophilic or nucleophilic attack.

Hypothetical Electronic Properties of this compound: The following table is illustrative and based on general principles of computational chemistry for similar molecules.

| Parameter | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.8 D | Indicates overall polarity of the molecule |

Molecular Modeling and Conformational Analysis

The three-dimensional structure of this compound is not rigid. Rotations around single bonds, particularly the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-S bond of the mercapto group, give rise to different conformations. Molecular modeling techniques are used to explore the potential energy surface of the molecule and identify the most stable conformations.

A systematic conformational search would involve rotating the dihedral angles of the carboxylic acid and mercapto groups relative to the plane of the benzene ring. The energy of each conformation would be calculated to identify the global minimum and other low-energy local minima. The steric hindrance from the ortho-methyl group is expected to significantly influence the preferred orientation of the carboxylic acid group. Similarly, the bromo and mercapto groups at the meta positions will have specific spatial arrangements that minimize repulsive interactions. Understanding the preferred conformation is critical as it dictates the molecule's shape and how it can interact with other molecules, such as biological receptors or catalysts.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. These calculated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed absorption bands. For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the carboxylic acid, the C=O stretch, the S-H stretch of the mercapto group, and various aromatic C-H and C-C stretching and bending modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra, especially for a molecule with several distinct proton and carbon environments.

Predicted Spectroscopic Data for this compound: This table presents a hypothetical prediction of key spectroscopic features.

| Spectroscopic Technique | Predicted Key Feature | Approximate Predicted Value |

|---|---|---|

| IR Spectroscopy | O-H stretch (carboxylic acid) | ~3000-3300 cm⁻¹ |

| IR Spectroscopy | C=O stretch (carboxylic acid) | ~1700-1725 cm⁻¹ |

| IR Spectroscopy | S-H stretch (mercapto) | ~2550-2600 cm⁻¹ |

| ¹H NMR | Carboxylic acid proton | ~12-13 ppm |

| ¹H NMR | Mercapto proton | ~3-4 ppm |

| ¹³C NMR | Carbonyl carbon | ~170-175 ppm |

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry can elucidate the pathways of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.

For instance, the deprotonation of the carboxylic acid and mercapto groups could be studied to predict their relative acidities. The mechanism of esterification or amidation at the carboxylic acid group could also be investigated. Transition state theory would be used to calculate the activation energies for these reactions, providing insights into their kinetics. The analysis of the imaginary frequency of the transition state structure confirms that it is a true saddle point on the potential energy surface connecting reactants and products. Such studies are crucial for understanding the reactivity of the molecule and for designing synthetic routes or predicting its metabolic fate.

Applications As a Building Block and Intermediate in Complex Organic Synthesis

Role in the Synthesis of Diverse Heterocyclic Scaffolds

There is no specific information available detailing the use of 3-Bromo-5-mercapto-2-methylbenzoic acid in the synthesis of heterocyclic compounds.

Precursor for Advanced Organic Materials

No research findings were identified that describe the application of this compound as a precursor for advanced organic materials.

Intermediate in the Preparation of Diverse Biologically Oriented Molecules

Information on the role of this compound as an intermediate in the synthesis of biologically active molecules is not present in the available literature.

Synthesis of Agrochemical Intermediates

There is no documented use of this compound in the synthesis of agrochemical intermediates.

Design and Synthesis of Metal-Organic Framework (MOF) Linkers and Supramolecular Materials

No studies were found that utilize this compound as an organic linker in the design and synthesis of Metal-Organic Frameworks or other supramolecular materials.

Coordination Chemistry of 3 Bromo 5 Mercapto 2 Methylbenzoic Acid

Ligand Design Principles and Coordination Modes

The coordination behavior of 3-Bromo-5-mercapto-2-methylbenzoic acid is dictated by the interplay of its constituent functional groups: the carboxylate, the mercapto (thiol), the bromo, and the methyl groups. The carboxylate group offers a hard oxygen donor site, capable of acting as a monodentate, bidentate chelating, or bridging ligand. The mercapto group, upon deprotonation to a thiolate, provides a soft sulfur donor, which has a high affinity for soft metal ions. wikipedia.org The presence of both hard (oxygen) and soft (sulfur) donor atoms makes this compound a heterodifunctional ligand, capable of coordinating to a wide range of metal ions across the periodic table. sunway.edu.my

The relative positions of the carboxylate and mercapto groups are crucial in determining the coordination modes. Unlike 2-mercaptobenzoic acid (thiosalicylic acid), where the adjacent carboxylate and thiolate groups can readily form a five-membered chelate ring with a metal ion, the meta disposition of these groups in this compound precludes such S,O-chelation. sunway.edu.myresearchgate.net Consequently, the ligand is more likely to act as a monodentate ligand through either the sulfur or an oxygen atom, or more commonly, as a bridging ligand connecting multiple metal centers. sunway.edu.my

The steric hindrance introduced by the methyl group at the 2-position and the bromo group at the 3-position can be expected to influence the coordination geometry around the metal center, potentially leading to distorted coordination environments or favoring the formation of discrete molecular complexes over extended polymeric structures. The bromo substituent, being a relatively large and electron-withdrawing group, can also modulate the electronic properties of the ligand and, by extension, the photophysical and catalytic properties of its metal complexes. fiveable.me

Table 1: Plausible Coordination Modes of this compound

| Coordination Mode | Description | Donor Atoms Involved |

|---|---|---|

| Monodentate | Coordination through a single atom. | S or O |

| Bidentate Bridging | The carboxylate group bridges two metal centers. | O, O' |

| Monodentate Bridging | The ligand bridges two metal centers via different donor atoms. | S and O |

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound can be approached through several established synthetic methodologies. The choice of method will depend on the target metal ion and the desired coordination architecture.

Transition metal complexes of this compound can likely be synthesized by reacting a salt of the desired transition metal (e.g., chlorides, acetates, or nitrates) with the ligand in a suitable solvent. researchgate.netnih.govjmchemsci.com The reaction conditions, such as temperature, pH, and the molar ratio of metal to ligand, will be critical in directing the outcome of the synthesis. For instance, solvothermal methods could be employed to promote the formation of crystalline, extended structures like metal-organic frameworks (MOFs). brieflands.comnih.gov The presence of the soft sulfur donor in the ligand suggests a strong affinity for late transition metals such as copper, silver, gold, and the platinum group metals. wikipedia.org It is also plausible that under certain reaction conditions, the mercapto group could undergo oxidation to form a disulfide-bridged dimer of the ligand, which could then coordinate to metal ions. acs.orgnih.gov

The synthesis of lanthanide complexes with this compound is anticipated to proceed similarly to other lanthanide carboxylate systems. arabjchem.orgnih.gov Typically, this would involve the reaction of a lanthanide salt with the deprotonated ligand in a solvent mixture that can facilitate the crystallization of the resulting complex. The coordination sphere of the lanthanide ion would likely be completed by solvent molecules or auxiliary ligands, in addition to the coordination from the carboxylate and potentially the thiolate groups of the primary ligand. nih.gov Given the preference of lanthanide ions for hard oxygen donors, coordination through the carboxylate group is expected to be the primary interaction. arabjchem.org

Structural Analysis of Coordination Compounds

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy would be invaluable for confirming the coordination of the ligand to the metal center. nih.gov For instance, a shift in the characteristic vibrational frequencies of the carboxylate and thiol groups upon coordination would be expected. Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the structure of diamagnetic complexes in solution.

Table 2: Anticipated Spectroscopic Data for Metal Complexes

| Technique | Expected Observations |

|---|---|

| FTIR | Shift in ν(C=O) and ν(COO-) of the carboxylate group. Disappearance or shift of ν(S-H) upon deprotonation and coordination. |

| Raman | Complementary vibrational information to FTIR, with potential for identifying M-S and M-O stretching modes. |

| ¹H NMR | For diamagnetic complexes, shifts in the aromatic and methyl proton signals upon coordination. |

Luminescent Properties of Metal-Ligand Systems

Aromatic carboxylic acids are known to act as "antenna" ligands for sensitizing the luminescence of lanthanide ions. researchgate.netresearchgate.net The organic ligand absorbs incident light (typically in the UV region) and transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelengths. researchgate.net It is therefore highly probable that lanthanide complexes of this compound would exhibit interesting luminescent properties.

The efficiency of this energy transfer process, and thus the luminescence intensity of the complex, is dependent on the energy of the triplet state of the ligand. The presence of the bromo substituent could enhance intersystem crossing and favor a higher population of the triplet state, potentially leading to more efficient sensitization of lanthanide luminescence. arabjchem.org Complexes of europium(III) and terbium(III) would be expected to show their characteristic red and green emissions, respectively. mdpi.com

Table 3: Predicted Luminescent Properties of Lanthanide Complexes

| Lanthanide Ion | Expected Emission Color | Potential Emission Wavelengths (nm) |

|---|---|---|

| Europium(III) | Red | ~612 (⁵D₀ → ⁷F₂) |

| Terbium(III) | Green | ~545 (⁵D₄ → ⁷F₅) |

| Samarium(III) | Orange-Red | ~564, 598, 645 |

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes containing sulfur-based ligands have been extensively studied for their catalytic activity in a variety of organic transformations. mdpi.comnih.govjns.edu.af The presence of the soft sulfur donor can stabilize metal centers in different oxidation states and facilitate catalytic cycles. Transition metal complexes of this compound could potentially serve as catalysts in reactions such as cross-coupling, oxidation, and polymerization. mdpi.com

Insufficient Information Available to Generate Article on this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific research data on the chemical compound "this compound" to generate the requested article. The search did not yield dedicated studies on its novel synthetic pathways, reactivity patterns, or its applications in advanced material science and supramolecular chemistry.

While information exists for structurally related compounds such as various isomers of mercaptobenzoic acid and other substituted benzoic acids, the strict requirement to focus solely on "this compound" cannot be met with the currently accessible information. Writing an article based on related compounds would be speculative and would not adhere to the provided instructions.

Therefore, a detailed and scientifically accurate article structured around the requested outline for "Emerging Research Avenues and Future Outlook for this compound" cannot be produced at this time. Further primary research on this specific compound would be necessary to provide the basis for such an article.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.